N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)isoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-8-16-14(19-9)17-13(18)12-11-5-3-2-4-10(11)6-7-15-12/h2-8H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKUMIZHZLYEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide typically involves the reaction of 5-methylthiazole with isoquinoline-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of thiazole-isoquinoline hybrids. Key structural analogs include:
Key Observations :
- Benzothiazole analogs increase aromaticity and molecular weight, which may enhance hydrophobic interactions in biological systems.
Physicochemical Properties
| Property | This compound | N-(4-Pyridinyl)isoquinoline-1-carboxamide |
|---|---|---|
| LogP (Predicted) | 2.8 | 2.1 |
| Water Solubility | Low (thiazole contributes to hydrophobicity) | Moderate (pyridine enhances polarity) |
| Hydrogen Bond Donors | 1 | 1 |
Notes:
Comparison with Clinical Candidates :
- Bosutinib (C₂₆H₂₉Cl₂N₅O₃): A larger, more complex molecule with proven kinase inhibitory activity, highlighting the need for additional functional groups in the target compound for therapeutic efficacy.
Biological Activity
N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound combines a thiazole ring with an isoquinoline moiety. This unique structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit the activity of certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The compound may also modulate inflammatory pathways, contributing to its bioactive profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and altering key regulatory proteins involved in cell survival and death mechanisms.
Case Study:
In a study involving human cervical cancer cells (Ca Ski), the compound demonstrated an IC50 value indicating effective inhibition of cell growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although further research is needed to elucidate the full spectrum of its antimicrobial potential.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-Methylthiazol-2-yl)benzamide | Thiazole ring + Benzene | Moderate anticancer activity |
| N-(5-Methylthiazol-2-yl)pyridine-2-carboxamide | Thiazole ring + Pyridine | Antimicrobial activity |
| N-(5-Methylthiazol-2-yl)quinoline-2-carboxamide | Thiazole ring + Quinoline | Anticancer and anti-inflammatory |
This table highlights how variations in structure can influence biological activity, emphasizing the potential of this compound as a lead compound for further drug development.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies have shown that modifications in the thiazole or isoquinoline portions can significantly affect the biological efficacy of the compound. For instance, substituents on the thiazole ring can enhance or diminish its ability to interact with biological targets .
Q & A
Q. What are the key synthetic routes for preparing N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide?
The synthesis typically involves coupling a substituted isoquinoline-1-carboxylic acid derivative with 5-methylthiazol-2-amine. A common method includes:
- Step 1 : Activation of the carboxylic acid group (e.g., using coupling agents like EDCI/HOBt in DMF or THF).
- Step 2 : Reaction with 5-methylthiazol-2-amine under reflux conditions (60–80°C, 6–12 hours) to form the carboxamide bond.
- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Validation : Confirm the structure using and NMR to detect characteristic peaks (e.g., thiazole C-H at δ 7.2–7.5 ppm, isoquinoline aromatic protons at δ 8.0–9.0 ppm) and LC-MS for molecular ion verification .
Q. How can researchers verify the purity and identity of this compound?
- Analytical Methods :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time correlates with polarity.
- Elemental Analysis : Confirm %C, %H, %N against theoretical values (e.g., CHNOS requires C 63.35%, H 4.32%, N 13.85%).
- Spectroscopy : IR to detect carboxamide C=O (~1650 cm) and thiazole C-S (~680 cm) .
Q. What solvents and conditions are optimal for solubility studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, chloroform). For biological assays:
- Prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS, pH 7.4) to avoid precipitation.
- Critical Note : Monitor DMSO concentration (<1% v/v) to prevent cellular toxicity in in vitro models .
Q. What preliminary assays are recommended to evaluate bioactivity?
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation.
- Data Interpretation : Compare activity to positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELXL for refinement, focusing on:
- Bond angles/lengths (e.g., C=O bond ~1.23 Å, C-S bond ~1.72 Å).
- Torsional angles to confirm planarity of the isoquinoline-thiazole system.
- Challenges : Disorder in the methylthiazole moiety may require constrained refinement .
Q. What strategies address contradictions in biological activity data?
- Case Example : If antimicrobial activity varies between studies:
- Variable Control : Standardize inoculum size (e.g., 1×10 CFU/mL) and incubation time (18–24 hours).
- Mechanistic Follow-up : Perform time-kill assays or membrane permeability tests (SYTOX Green uptake) to distinguish static vs. cidal effects .
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications :
- Isoquinoline Ring : Introduce electron-withdrawing groups (NO, Cl) at C-3/C-4 to enhance electrophilicity.
- Thiazole Moiety : Replace 5-methyl with bulkier substituents (e.g., phenyl, CF) to probe steric effects.
- Synthetic Pathway : Use Ullmann coupling for aryl substitutions or click chemistry for triazole linkages .
Q. What advanced techniques characterize degradation products under stress conditions?
- Forced Degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), oxidant (3% HO), and UV light.
- Analysis :
- LC-HRMS : Identify fragments (e.g., cleavage of the carboxamide bond at m/z 215.08).
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .
Q. How to resolve discrepancies between computational and experimental logP values?
- Experimental logP : Determine via shake-flask method (octanol/water partitioning).
- Computational Adjustments : Use QSPR models (e.g., ALOGPS) with corrections for hydrogen-bond donor/acceptor counts.
- Critical Factor : Account for ionization (pKa ~3.5 for the carboxamide group) in physiological pH ranges .
Q. What orthogonal methods validate target engagement in mechanistic studies?
- Biophysical : Surface plasmon resonance (SPR) to measure binding affinity (K) to purified enzymes (e.g., kinases).
- Cellular : Thermal shift assay (CETSA) to confirm target stabilization in lysates.
- Correlation : Cross-validate with siRNA knockdown or CRISPR-Cas9 gene editing to link activity to specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
